4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium
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Overview
Description
4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium is a heterocyclic compound that features a unique structure combining imidazo[1,2-a]pyridine and thiazolium moieties. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of imidazo[1,2-a]pyridine derivatives with thiazole derivatives in the presence of oxidizing agents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and oxidation processes .
Chemical Reactions Analysis
Types of Reactions
4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives and thiazolium-based molecules. Examples are:
- Imidazo[1,2-a]pyridine-3-yl derivatives
- Thiazolium salts
Uniqueness
4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium is unique due to its combined structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7N3OS |
---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium |
InChI |
InChI=1S/C10H7N3OS/c14-13-7-15-6-9(13)8-5-12-4-2-1-3-10(12)11-8/h1-7H |
InChI Key |
TUHPCQJNDIJFMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CSC=[N+]3[O-] |
Origin of Product |
United States |
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